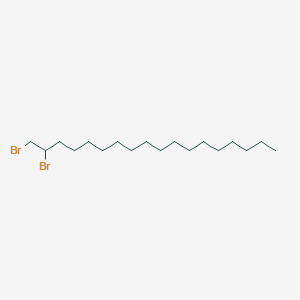

1,2-Dibromooctadecane

CAS No.:

Cat. No.: VC14108232

Molecular Formula: C18H36Br2

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H36Br2 |

|---|---|

| Molecular Weight | 412.3 g/mol |

| IUPAC Name | 1,2-dibromooctadecane |

| Standard InChI | InChI=1S/C18H36Br2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18H,2-17H2,1H3 |

| Standard InChI Key | XZXBOWVYFLBOER-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCC(CBr)Br |

Introduction

Chemical Identity and Structural Characteristics

1,2-Dibromooctadecane (C₁₈H₃₆Br₂) belongs to the class of vicinal dibromoalkanes, where bromine atoms occupy adjacent carbon positions. This structural feature distinguishes it from its geminal or distal isomers, such as 1,18-dibromooctadecane, which has terminal bromine atoms . The compound’s molecular weight is 412.29 g/mol, analogous to 1,18-dibromooctadecane, though its physical properties likely differ due to the proximity of bromine atoms . For instance, the shorter carbon-bromine bond distance in 1,2-dibromooctadecane may increase its reactivity compared to longer-chain isomers.

Physical and Chemical Properties

While direct data on 1,2-dibromooctadecane are scarce, properties of structurally related compounds provide insights:

The proximity of bromine atoms in 1,2-dibromooctadecane may reduce its thermal stability compared to terminal isomers, increasing susceptibility to decomposition at elevated temperatures .

Applications and Industrial Relevance

Dibromoalkanes serve as intermediates in organic synthesis, particularly in the production of polymers, surfactants, and pharmaceuticals. For instance:

-

Crosslinking Agents: Vicinal dibromoalkanes like 1,2-dibromoethylene are used to crosslink polymers, enhancing mechanical strength .

-

Phase-Transfer Catalysts: Long-chain dibromoalkanes facilitate reactions in biphasic systems due to their amphiphilic nature .

1,2-Dibromooctadecane’s potential applications remain speculative but could include niche roles in material science or specialty chemical synthesis.

Toxicity and Environmental Impact

Acute toxicity studies on dibromoalkanes reveal moderate to high risks. For example, 1,10-dibromodecane exhibits an oral LD₅₀ of 5.87 mg/kg in rodents, indicating significant toxicity . Although data specific to 1,2-dibromooctadecane are lacking, its structural similarity suggests comparable hazards, including potential carcinogenicity and environmental persistence. Proper handling protocols—such as using personal protective equipment (PPE) and ensuring adequate ventilation—are critical to mitigate exposure risks .

Research Gaps and Future Directions

Current literature on 1,2-dibromooctadecane is limited, highlighting the need for:

-

Synthetic Optimization: Developing efficient, scalable synthesis methods.

-

Physicochemical Characterization: Melting/boiling points, solubility, and stability studies.

-

Toxicological Profiling: In vitro and in vivo assays to assess health and environmental impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume